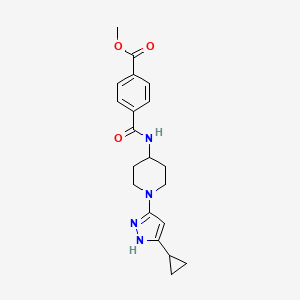

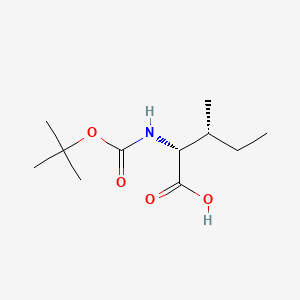

![molecular formula C23H17ClFN5O B2418124 7-chloro-3-(3-fluorophenyl)-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 892359-58-9](/img/structure/B2418124.png)

7-chloro-3-(3-fluorophenyl)-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “7-chloro-3-(3-fluorophenyl)-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a complex organic molecule that contains several functional groups and rings, including a quinazolinone ring and a triazole ring . These types of compounds are often studied for their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Detailed information about its structure would typically be obtained through techniques like 1D and 2D NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For instance, the amide, amine, carbonyl, azide, and alkyne groups in similar compounds are often reactive centers in synthesis reactions .Scientific Research Applications

Anticancer Activity

Research into similar compounds, like 1,2,4-triazolo[4,3-a]-quinoline derivatives, has shown potential in anticancer activities. Specifically, certain derivatives have demonstrated significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines through in vitro screenings, highlighting the structural requirements essential for this activity. These findings suggest a promising direction for the development of new anticancer agents based on the core structural motif similar to 7-chloro-3-(3-fluorophenyl)-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine (Reddy et al., 2015).

Anti-inflammatory Activity

Fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine (BQA) derivatives have been developed and shown to improve solubility and display potential inhibitory effects on LPS-induced NO secretion, indicating anti-inflammatory properties. This research provides insights into the potential for designing new anti-inflammatory drugs leveraging the fluorine substitution strategy, which could be applicable to compounds like 7-chloro-3-(3-fluorophenyl)-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine (Sun et al., 2019).

Antimicrobial and Nematicidal Properties

The development of new 1,2,4-triazole derivatives has demonstrated good to moderate antimicrobial activities against a range of microorganisms, suggesting the potential for such compounds in addressing infectious diseases. This area of research is significant for the development of new antimicrobial agents, potentially including derivatives of 7-chloro-3-(3-fluorophenyl)-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine (Bektaş et al., 2007).

Antihistaminic Agents

Research into similar triazoloquinazoline derivatives has shown potential as new classes of H1-antihistaminic agents. These compounds have been tested for in vivo H1-antihistaminic activity, demonstrating significant protection against histamine-induced bronchospasm in animal models. This suggests that derivatives of 7-chloro-3-(3-fluorophenyl)-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine could be explored for their potential as antihistaminic agents with minimal sedative effects (Alagarsamy et al., 2008; Alagarsamy et al., 2009).

Future Directions

properties

IUPAC Name |

7-chloro-3-(3-fluorophenyl)-N-[(4-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClFN5O/c1-31-18-8-5-14(6-9-18)13-26-22-19-12-16(24)7-10-20(19)30-23(27-22)21(28-29-30)15-3-2-4-17(25)11-15/h2-12H,13H2,1H3,(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGDXIWSYLIOJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)C5=CC(=CC=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClFN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-3-(3-fluorophenyl)-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Ethyl 5-methyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate](/img/structure/B2418046.png)

![9-Butyl-3-(4-ethoxyphenyl)-5,7-dimethyl-5,7,9-trihydro-1,2,4-triazolo[3,4-i]pu rine-6,8-dione](/img/structure/B2418049.png)

![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2418050.png)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide](/img/structure/B2418057.png)

![(Z)-4-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B2418060.png)

![Ethyl 3-(4-methoxyphenyl)-5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2418062.png)

![[4-(Morpholin-4-yl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B2418064.png)